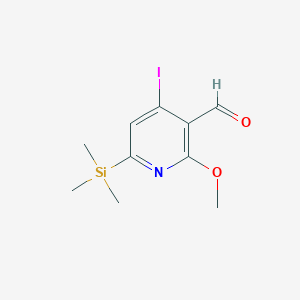

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H14INO2Si and a molecular weight of 335.21 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a trimethylsilanyl group attached to a pyridine ring, along with a carbaldehyde functional group. It is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde typically involves the iodination of a pyridine derivative followed by the introduction of methoxy and trimethylsilanyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography .

Analyse Des Réactions Chimiques

Synthetic Preparation and Key Features

The compound is synthesized through a TEMPO-mediated oxidation process using sodium hypochlorite and sodium bicarbonate in toluene/water at 0–5°C, achieving an 87% yield . Its molecular structure (C₁₀H₁₄INO₂Si) combines three reactive handles:

-

Iodo substituent : Facilitates cross-coupling reactions.

-

Aldehyde group : Enables nucleophilic additions and condensations.

Cross-Coupling Reactions

The iodine atom at position 4 participates in transition metal-catalyzed couplings:

Palladium-Catalyzed Couplings

-

Suzuki-Miyaura Coupling : Reacts with aryl/heteroaryl boronic acids to form biaryl derivatives. The TMS group enhances regioselectivity by deactivating the pyridine ring toward electrophilic substitution .

-

Sonogashira Coupling : Forms alkynylated pyridines when reacted with terminal alkynes under Pd/Cu catalysis .

Example Reaction Table

Aldehyde Functionalization

The aldehyde group at position 3 undergoes diverse transformations:

Nucleophilic Additions

-

Grignard Reagents : Forms secondary alcohols (e.g., reaction with MeMgBr) .

-

Wittig Reactions : Generates α,β-unsaturated carbonyl derivatives .

Redox Reactions

-

Oxidation : Converts to carboxylic acids using KMnO₄ or TEMPO/NaOCl .

-

Reduction : NaBH₄ reduces the aldehyde to a primary alcohol without affecting the TMS group .

Directed Ortho-Metalation (DoM)

The methoxy group directs lithiation at the ortho position (C-5), enabling electrophilic quenching:

Key Steps

Example :

Compound+LDA−78∘CLithiated intermediateI25 Iodo derivative 82 yield [6]

Trimethylsilyl Group Modifications

The TMS group at position 6 serves dual roles:

TMS Deprotection :

Treatment with TBAF or HF·Py removes the TMS group, yielding 4-iodo-2-methoxypyridine-3-carbaldehyde .

Stability and Handling

This compound’s versatility in cross-coupling, directed functionalization, and redox chemistry makes it invaluable for constructing complex heterocycles and bioactive molecules .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde typically involves several steps:

- Iodination : A pyridine derivative is iodinated to introduce the iodine atom.

- Methoxy Introduction : The methoxy group is added through methylation reactions.

- Trimethylsilanyl Group Addition : The trimethylsilanyl group is incorporated using silylation techniques.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives useful for further applications:

| Reaction Type | Products Formed |

|---|---|

| Oxidation | 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carboxylic acid |

| Reduction | 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-methanol |

| Substitution | Various substituted pyridine derivatives |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups enable the formation of more complex organic molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been studied for its potential in medicinal chemistry. Its structural characteristics allow for modifications that can lead to compounds with biological activity. For instance, derivatives of this compound have been investigated for their inhibitory effects on various biological pathways, including cancer cell proliferation.

A notable example includes its role as a precursor in synthesizing inhibitors targeting MPS1 (Monopolar Spindle 1), a kinase involved in cell cycle regulation. The development of small-molecule inhibitors based on this scaffold has shown promising results in preclinical models .

Material Science

In material science, this compound is explored for its potential use in creating liquid crystals and thermotropic mesogens. The incorporation of pyridine-based structures into liquid crystal systems can enhance their thermal stability and optical properties, making them suitable for various electronic applications .

Development of MPS1 Inhibitors

Research has demonstrated that modifications to the pyridine scaffold can yield potent MPS1 inhibitors with favorable pharmacokinetic profiles. For example, compounds derived from this compound exhibited significant inhibition of MPS1 activity in cancer cell lines, indicating their potential as therapeutic agents .

Liquid Crystal Applications

Recent studies have highlighted the utility of pyridine derivatives in the design of novel liquid crystals. The unique properties of this compound allow for fine-tuning of the mesomorphic behavior, leading to advancements in display technologies .

Mécanisme D'action

The mechanism of action of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the trimethylsilanyl group can influence its reactivity and binding properties. The compound may act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its functional groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Iodo-2-methoxy-pyridine-3-carbaldehyde

- 4-Iodo-6-trimethylsilanyl-pyridine-3-carbaldehyde

- 2-Methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde

Uniqueness

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is unique due to the combination of its functional groups, which provide distinct reactivity and properties. The presence of the iodine atom allows for specific substitution reactions, while the methoxy and trimethylsilanyl groups influence its chemical behavior and stability .

Activité Biologique

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is a pyridine derivative notable for its unique structural features, including an iodine atom, a methoxy group, and a trimethylsilanyl group. These characteristics contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

The molecular formula of this compound is C10H14INO2Si, with a molecular weight of 335.21 g/mol. The compound exhibits a predicted boiling point of approximately 318.3 °C and is characterized by its density and solubility properties influenced by the presence of iodine and silanyl groups .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The iodine atom enhances the compound's polarizability and binding affinity, which may influence pharmacokinetics and pharmacodynamics. The trimethylsilanyl group can also modulate the compound's reactivity, facilitating interactions with biological molecules.

Antibacterial Activity

In vitro studies on related pyridine compounds have demonstrated antibacterial effects against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of functional groups such as methoxy and silanyl may enhance these activities through mechanisms involving cell membrane disruption or inhibition of bacterial enzyme activity .

Cytotoxicity

The cytotoxic potential of this compound has been assessed in several cancer cell lines. Preliminary findings suggest moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. The IC50 values for these assays indicate a promising avenue for further exploration in cancer therapeutics .

Case Studies

- Antiviral Screening : A study evaluated the antiviral properties of structurally similar pyridine compounds against the dengue virus (DENV). Compounds demonstrated significant reductions in viral load with low cytotoxicity profiles, suggesting that this compound may share similar mechanisms .

- Cytotoxicity Assays : In a series of cytotoxicity tests involving MTT assays on various cancer cell lines, derivatives showed varying degrees of effectiveness. For example, one derivative exhibited an IC50 value of 86 μM against liver cancer cells, indicating potential therapeutic relevance .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H14INO2Si |

| Molecular Weight | 335.21 g/mol |

| Boiling Point | 318.3 °C |

| Antiviral Efficacy | Potential against DENV |

| Cytotoxicity IC50 | Approx. 86 μM (varies by cell line) |

Propriétés

IUPAC Name |

4-iodo-2-methoxy-6-trimethylsilylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO2Si/c1-14-10-7(6-13)8(11)5-9(12-10)15(2,3)4/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKIFRSZGVLWSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=N1)[Si](C)(C)C)I)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.